5-Nitro-2-phenethoxybenzoic acid
Description
5-Nitro-2-phenethoxybenzoic acid is a nitro-substituted benzoic acid derivative characterized by a phenethoxy (phenethyl ether) group at the ortho position relative to the carboxylic acid moiety. This compound is of interest in medicinal and synthetic chemistry due to its structural features, which may influence physicochemical properties, reactivity, and biological activity.
Properties
IUPAC Name |
5-nitro-2-(2-phenylethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-15(18)13-10-12(16(19)20)6-7-14(13)21-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAPSKNCPKJACD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-phenethoxybenzoic acid typically involves the nitration of 2-phenethoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is usually performed under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of alternative nitrating agents such as sodium nitrite (NaNO2) in the presence of acidic catalysts can be explored to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-phenethoxybenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2R).
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) under basic conditions.
Esterification: Alcohols (R-OH) with acid catalysts like sulfuric acid (H2SO4).
Major Products Formed
Reduction: 5-Amino-2-phenethoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
5-Nitro-2-phenethoxybenzoic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-2-phenethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive nitrogen species (RNS) that can modify proteins and other biomolecules. These modifications can affect cellular signaling pathways, enzyme activities, and gene expression, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following nitro-substituted benzoic acid derivatives share structural similarities with 5-nitro-2-phenethoxybenzoic acid, differing primarily in their substituent groups:
| Compound Name | CAS Number | Molecular Formula | Substituent Group | Key Features |
|---|---|---|---|---|
| This compound | Not specified | C15H13NO5 | Phenethoxy (C6H5-O-CH2CH2-) | Ethyl chain enhances lipophilicity |
| 5-Nitro-2-(phenoxymethyl)benzoic acid | 312327-13-2 | C14H11NO5 | Phenoxymethyl (C6H5-O-CH2-) | Shorter ether chain; higher polarity |
| 5-(Benzyloxy)-2-nitrobenzoic acid | 61340-15-6 | C14H11NO5 | Benzyloxy (C6H5-CH2-O-) | Benzyl group increases steric bulk |
| 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | 50594-66-6 | C14H7ClF3NO5 | Halogenated phenoxy (Cl, CF3) | Electron-withdrawing substituents enhance reactivity |
Key Observations:
- Electronic Effects: The halogenated phenoxy group in 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid introduces strong electron-withdrawing effects, which may alter nitro group reactivity in reduction or substitution reactions .
- Steric Considerations : The benzyloxy group in 5-(benzyloxy)-2-nitrobenzoic acid creates steric hindrance, which could influence binding interactions in enzymatic or receptor-based applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
